1,3-dimethyl-5-(5-phenyl-1-propanoylpyrazolidin-3-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
6-HYDROXY-1,3-DIMETHYL-5-(5-PHENYL-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-1,3-DIMETHYL-5-(5-PHENYL-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. Common starting materials might include substituted pyrimidines and pyrazoles, which undergo various condensation, cyclization, and functional group modification reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert ketone groups to alcohols or reduce double bonds within the structure.
Substitution: Various substitution reactions might occur, particularly at reactive sites such as hydroxyl or methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.
Scientific Research Applications
6-HYDROXY-1,3-DIMETHYL-5-(5-PHENYL-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like uracil, thymine, and cytosine.
Pyrazole Derivatives: Compounds such as pyrazole itself or substituted pyrazoles.
Uniqueness
The uniqueness of 6-HYDROXY-1,3-DIMETHYL-5-(5-PHENYL-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases would be necessary
Properties
Molecular Formula |
C18H20N4O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H20N4O4/c1-4-14(23)22-13(11-8-6-5-7-9-11)10-12(19-22)15-16(24)20(2)18(26)21(3)17(15)25/h5-9,13,24H,4,10H2,1-3H3 |
InChI Key |
YKUKETOOKRNPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=C(N(C(=O)N(C2=O)C)C)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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